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Cat. No.: B10854324

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro evaluation of (R)-Elsubrutinib
(also known as ABBV-105), a potent and selective irreversible inhibitor of Bruton's tyrosine

kinase (BTK). This document details the quantitative potency, selectivity, and cellular activity of

(R)-Elsubrutinib, presenting data in structured tables, outlining detailed experimental

protocols, and visualizing key biological pathways and workflows.

Introduction
(R)-Elsubrutinib is a small molecule inhibitor designed to covalently modify the active site

cysteine 481 (Cys481) of BTK, leading to irreversible inhibition of its kinase activity.[1] BTK is a

critical non-receptor tyrosine kinase involved in the signaling pathways of multiple

immunoreceptors, including the B-cell receptor (BCR), Fc receptors (FcγR and FcεR), and Toll-

like receptor 9 (TLR9).[1][2] Its central role in immune cell function has made it a key

therapeutic target for a range of inflammatory and autoimmune diseases, as well as B-cell

malignancies.[3] This guide summarizes the key in vitro characteristics of (R)-Elsubrutinib.
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The potency and selectivity of (R)-Elsubrutinib have been characterized through enzymatic

assays and comprehensive kinome screening.

Table 1: Enzymatic Potency of (R)-Elsubrutinib against
BTK

Target Assay Condition IC50 (µM) Notes

Wild-Type BTK

(catalytic domain)

1-hour enzymatic

assay, no pre-

incubation

0.18[1][4]

As an irreversible

inhibitor, this IC50 is a

surrogate for the

reaction rate constant.

BTK (C481S mutant) Not specified 2.6[1][4]

The significant loss of

potency confirms the

covalent binding

mechanism involving

Cys481.

Table 2: Kinome Selectivity Profile of (R)-Elsubrutinib
(R)-Elsubrutinib was evaluated for its selectivity against a panel of 456 kinases in the

KINOMEscan® assay.[1] The screening was performed at a concentration of 0.015 µM, which

corresponds to the concentration required for 80% inhibition of BTK in a dose-response

experiment.[1]

Kinase Target
Number of Kinases
in Panel

(R)-Elsubrutinib
Concentration

Results

Human Kinome 456 0.015 µM

Significant inhibition

was observed only for

BTK, demonstrating

superior kinome

selectivity.[1][2]

Note: A detailed list of inhibition values for all 456 kinases is not publicly available. The

provided information summarizes the findings from the KINOMEscan® panel.
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Cellular Activity
(R)-Elsubrutinib has demonstrated potent inhibition of various BTK-dependent cellular

functions in vitro.

Table 3: In Vitro Cellular Activity of (R)-Elsubrutinib
Assay Cell Type Stimulus

Measured
Effect

Reference

Histamine

Release

Human

Basophils
IgE

Inhibition of

histamine

release

[1][3]

IL-6 Release
Human

Monocytes
IgG

Inhibition of IL-6

release
[1][3]

B-cell

Proliferation
B-cells IgM

Inhibition of

proliferation
[1]

TNF-α Release Human PBMCs
CpG-DNA (TLR9

agonist)

Inhibition of TNF-

α release
[1][3]

TLR4 and

TLR7/8 Signaling
Human PBMCs

LPS (TLR4

agonist) or R848

(TLR7/8 agonist)

No effect on

TNF-α release
[1]

Experimental Protocols
BTK Enzymatic Assay (IC50 Determination)
This protocol is a generalized representation based on common kinase assay methodologies

like ADP-Glo™ or Transcreener®.

Objective: To determine the half-maximal inhibitory concentration (IC50) of (R)-Elsubrutinib
against the catalytic domain of BTK.

Materials:

Recombinant human BTK enzyme
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Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM

DTT)[5]

ATP

Substrate (e.g., poly(Glu, Tyr) 4:1)

(R)-Elsubrutinib (serial dilutions)

ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Microplate reader (luminescence)

Procedure:

Prepare serial dilutions of (R)-Elsubrutinib in the kinase buffer.

In a 384-well plate, add the BTK enzyme to each well (excluding negative controls).

Add the (R)-Elsubrutinib dilutions to the respective wells.

Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP

concentration should be at or near the Km for BTK.

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[1]

Terminate the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

Incubate for 40 minutes at room temperature.[5]

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal. Incubate for 30 minutes at room temperature.[5]

Measure the luminescence using a microplate reader.

Calculate the percent inhibition for each (R)-Elsubrutinib concentration relative to the

DMSO control and plot the data to determine the IC50 value using non-linear regression.

IgE-Mediated Histamine Release Assay
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Objective: To evaluate the effect of (R)-Elsubrutinib on IgE-stimulated histamine release from

human basophils.

Materials:

Isolated human basophils

Histamine release buffer (HRB)

(R)-Elsubrutinib (serial dilutions)

Anti-IgE antibody (stimulus)

Histamine ELISA kit

Procedure:

Isolate basophils from the peripheral blood of healthy donors.

Pre-incubate the basophils with various concentrations of (R)-Elsubrutinib or vehicle control

(DMSO) for 30 minutes at 37°C.[6]

Stimulate the cells by adding anti-IgE antibody (e.g., 1 µg/mL) and incubate for an additional

30 minutes at 37°C.[6]

Centrifuge the samples to pellet the cells.

Collect the supernatants and lyse the cell pellets to determine the total histamine content.

Measure the histamine concentration in the supernatants and cell lysates using a histamine

ELISA kit.

Calculate the percentage of histamine release and determine the inhibitory effect of (R)-
Elsubrutinib.

IgG-Mediated IL-6 Release Assay
Objective: To assess the impact of (R)-Elsubrutinib on IL-6 production by human monocytes

stimulated with IgG.
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Materials:

Isolated human peripheral blood monocytes (PBMs)

Cell culture medium

(R)-Elsubrutinib (serial dilutions)

Heat-aggregated human IgG (stimulus)

IL-6 ELISA kit

Procedure:

Isolate monocytes from human peripheral blood.

Pre-treat the monocytes with serial dilutions of (R)-Elsubrutinib for 1 hour.

Stimulate the cells with heat-aggregated IgG for 24 hours.[7]

Collect the cell culture supernatants.

Measure the concentration of IL-6 in the supernatants using an ELISA kit.

Determine the dose-dependent inhibition of IL-6 release by (R)-Elsubrutinib.

IgM-Mediated B-cell Proliferation Assay
Objective: To determine the effect of (R)-Elsubrutinib on the proliferation of B-cells following

BCR stimulation.

Materials:

Purified human peripheral B-cells

RPMI medium with 10% FCS

(R)-Elsubrutinib (serial dilutions)
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Anti-human IgM F(ab')₂ fragment (stimulus)

Cell proliferation reagent (e.g., BrdU or MTS)

Procedure:

Isolate B-cells from human peripheral blood.

Treat the B-cells with various concentrations of (R)-Elsubrutinib or vehicle control.

Stimulate the cells with anti-IgM (e.g., 10 µg/mL) for a period of 48-72 hours.[8]

Assess cell proliferation using a standard method such as BrdU incorporation or an MTS

assay.

Measure the absorbance or fluorescence according to the manufacturer's protocol.

Calculate the inhibition of B-cell proliferation at different concentrations of (R)-Elsubrutinib
to determine its potency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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